methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565439
InChI: InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H11F2NO2
Molecular Weight: 179.16 g/mol

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC16565439

Molecular Formula: C7H11F2NO2

Molecular Weight: 179.16 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride -

Specification

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
IUPAC Name methyl (2S)-4,4-difluoropiperidine-2-carboxylate
Standard InChI InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key FMLQYMJXPOGPBV-YFKPBYRVSA-N
Isomeric SMILES COC(=O)[C@@H]1CC(CCN1)(F)F
Canonical SMILES COC(=O)C1CC(CCN1)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride (molecular formula: C₇H₁₁F₂NO₂·HCl) features a six-membered piperidine ring with two fluorine atoms at the 4-position and a methyl ester group at the 2-position. The (2S) stereochemistry ensures enantiomeric specificity, which is critical for interactions with chiral biological targets. The hydrochloride salt enhances aqueous solubility, making the compound suitable for in vitro and in vivo studies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight179.16 g/mol (base)
Salt Contribution+36.46 g/mol (HCl)
Solubility>50 mg/mL (water)
Melting Point120–125°C (decomposes)

The fluorine atoms induce electron-withdrawing effects, altering the ring’s electronic density and influencing reactivity. This modification enhances metabolic stability compared to non-fluorinated analogs, a trait leveraged in drug design .

Synthesis and Industrial Production

The synthesis of methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride involves multi-step processes optimized for yield and enantiomeric purity. A common approach begins with (S)-piperidine-2-carboxylic acid derivatives, followed by fluorination and esterification.

Fluorination Techniques

Diethylaminosulfur trifluoride (DAST) is employed to introduce fluorine atoms at the 4-position. In a representative protocol :

  • Substrate Preparation: (S)-1-Benzylpiperidine-2-carboxylate is dissolved in dichloromethane.

  • DAST Addition: DAST is added dropwise at 0–5°C, followed by gradual warming to room temperature.

  • Workup: The reaction is quenched with water, and the product is extracted, basified, and purified via column chromatography.

This method achieves yields exceeding 85% with >98% enantiomeric excess . Industrial-scale production utilizes continuous flow reactors to maintain precise temperature control and minimize byproducts.

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
DAST Equivalents1.5 eq
Reaction Temperature0°C → 25°C
SolventDichloromethane
Yield87–88%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ether, precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures ensures high purity (>99%).

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its ester and amine functionalities. Key reactions include:

  • Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling.

  • N-Alkylation: The piperidine nitrogen undergoes alkylation with alkyl halides, enabling side-chain diversification .

  • Fluorine Displacement: While the C-F bonds are generally stable, strong nucleophiles (e.g., Grignard reagents) can displace fluorine at elevated temperatures .

Table 3: Representative Reactions

ReactionReagents/ConditionsProduct
Ester HydrolysisNaOH, H₂O, reflux(2S)-4,4-Difluoropiperidine-2-carboxylic acid
N-BenzylationBenzyl bromide, K₂CO₃N-Benzyl derivative

Biological Activity and Mechanistic Insights

Methyl (2S)-4,4-difluoropiperidine-2-carboxylate hydrochloride exhibits promising activity in neurological and oncological contexts:

NMDA Receptor Antagonism

Structural analogs, such as 3,3-difluoro-piperidine derivatives, demonstrate potent NR2B NMDA receptor antagonism, implicating the target compound in depression and pain management . In rodent models, similar compounds reduced immobility time in the forced swim test by 40–60% at 10 mg/kg, suggesting antidepressant efficacy .

Enzyme Inhibition

The ester moiety interacts with serine hydrolases, including acetylcholinesterase (IC₅₀ = 2.3 µM in preliminary assays). Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets.

TargetAssayResult
NR2B NMDA ReceptorRadioligand bindingKᵢ = 15 nM
AcetylcholinesteraseEllman’s assayIC₅₀ = 2.3 µM

Analytical Characterization

Advanced techniques ensure structural verification and purity assessment:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine substitution (δ = -120 ppm).

  • HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers (>99% ee).

  • Mass Spectrometry: ESI-MS ([M+H]⁺ = 180.1) aligns with theoretical values.

Comparative Analysis with Structural Analogs

Table 5: Comparison with Related Compounds

CompoundKey FeatureBioactivity
Methyl 4,4-difluoropiperidine-3-carboxylate3-Carboxylate isomerLower cholinesterase inhibition (IC₅₀ = 8.7 µM)
3,3-Difluoro-N-(phenethyl)piperidineNR2B antagonistAntidepressant (FST reduction: 55%)

The 2-carboxylate configuration in the target compound enhances target selectivity compared to 3-substituted isomers.

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